molecular formula C13H14N2O2 B286926 N-(2-Ethylphenyl)-5-methylisoxazole-4-carboxamide

N-(2-Ethylphenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B286926
M. Wt: 230.26 g/mol
InChI Key: NRHPCNAPVNUKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Ethylphenyl)-5-methylisoxazole-4-carboxamide, also known as A-843277, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been found to have a selective effect on certain ion channels in the body, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-(2-Ethylphenyl)-5-methylisoxazole-4-carboxamide acts as a selective inhibitor of the Nav1.7 ion channel, which is involved in the transmission of pain signals in the body. By blocking this channel, this compound can reduce the transmission of pain signals, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in the body. It has been shown to reduce the transmission of pain signals, leading to a reduction in pain and inflammation. It has also been found to have a selective effect on certain ion channels in the body, making it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-(2-Ethylphenyl)-5-methylisoxazole-4-carboxamide has a number of advantages and limitations for lab experiments. One advantage is its selective effect on certain ion channels in the body, making it a promising candidate for the treatment of various diseases. One limitation is the need for further research to fully understand its potential therapeutic applications.

Future Directions

There are a number of future directions for the study of N-(2-Ethylphenyl)-5-methylisoxazole-4-carboxamide. One direction is the further exploration of its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another direction is the development of more selective inhibitors of ion channels in the body, which could lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of N-(2-Ethylphenyl)-5-methylisoxazole-4-carboxamide involves several steps, including the condensation of 2-ethylphenylhydrazine with ethyl 2-bromoacetate, followed by cyclization with methyl isoxazole-4-carboxylate. The resulting compound is then subjected to various purification techniques to yield the final product.

Scientific Research Applications

N-(2-Ethylphenyl)-5-methylisoxazole-4-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been found to have a selective effect on certain ion channels in the body, making it a promising candidate for the treatment of various diseases.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

N-(2-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C13H14N2O2/c1-3-10-6-4-5-7-12(10)15-13(16)11-8-14-17-9(11)2/h4-8H,3H2,1-2H3,(H,15,16)

InChI Key

NRHPCNAPVNUKNE-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=C(ON=C2)C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(ON=C2)C

Origin of Product

United States

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